molecular formula C10H9BrO3 B13511353 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde CAS No. 57961-87-2

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde

Katalognummer: B13511353
CAS-Nummer: 57961-87-2
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: LGXSWVDTBSNSPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is a chemical compound that features a brominated benzodioxole moiety attached to a propionaldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionic acid.

    Reduction: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated benzodioxole moiety can enhance binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is unique due to the presence of both a brominated benzodioxole ring and a propionaldehyde group

Eigenschaften

CAS-Nummer

57961-87-2

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

3-(6-bromo-1,3-benzodioxol-5-yl)propanal

InChI

InChI=1S/C10H9BrO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h3-5H,1-2,6H2

InChI-Schlüssel

LGXSWVDTBSNSPD-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)CCC=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.